

An In-depth Technical Guide to 1-(2-Chloro-5-methylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Chloro-5-methylphenyl)ethanone

Cat. No.: B7819791

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-Chloro-5-methylphenyl)ethanone**, a substituted acetophenone derivative. The document details its chemical identity, physical and chemical properties, a probable synthesis method, and general safety and handling precautions. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related chemical structures and reactions. This information is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Properties

1-(2-Chloro-5-methylphenyl)ethanone is an aromatic ketone with the CAS number 73129-52-9.^{[1][2]} Its chemical structure features a phenyl ring substituted with a chloro group at the 2-position and a methyl group at the 5-position, with an acetyl group attached to the first carbon of the ring.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
CAS Number	73129-52-9	[1][2][3]
Molecular Formula	C ₉ H ₉ ClO	[1][2]
Molecular Weight	168.622 g/mol	[1][2]
Boiling Point	No data available	
Melting Point	No data available	
Solubility	No data available	
Appearance	No data available	
Density	No data available	

Synthesis

A plausible and widely used method for the synthesis of **1-(2-Chloro-5-methylphenyl)ethanone** is the Friedel-Crafts acylation of 4-chlorotoluene with acetyl chloride. [2][4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of 4-chlorotoluene.

The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). [2][4][5] The catalyst activates the acetyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 4-chlorotoluene. The substitution is directed by the existing substituents on the ring. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The position of acylation will be influenced by the interplay of these electronic and steric effects.

General Experimental Protocol for Friedel-Crafts Acylation

While a specific protocol for **1-(2-Chloro-5-methylphenyl)ethanone** is not readily available, a general procedure for Friedel-Crafts acylation of a substituted toluene can be adapted.

Materials:

- 4-Chlorotoluene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (or another suitable inert solvent)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension in an ice bath.
- Slowly add acetyl chloride to the stirred suspension.
- Once the addition of acetyl chloride is complete, add 4-chlorotoluene dropwise from the dropping funnel, maintaining the low temperature.
- After the addition of 4-chlorotoluene, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
- Separate the organic layer using a separatory funnel.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Friedel-Crafts Acylation Workflow



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Caption: General workflow for the synthesis of **1-(2-Chloro-5-methylphenyl)ethanone** via Friedel-Crafts acylation.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **1-(2-Chloro-5-methylphenyl)ethanone** is not readily available in the public domain. Researchers

synthesizing this compound would need to perform their own analytical characterization. Below are the expected spectral features based on the chemical structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
^1H NMR	- Aromatic protons (multiplets) in the range of ~7.0-7.8 ppm. - Acetyl methyl protons (singlet) around ~2.6 ppm. - Phenyl methyl protons (singlet) around ~2.4 ppm.
^{13}C NMR	- Carbonyl carbon signal around ~197 ppm. - Aromatic carbon signals in the range of ~125-140 ppm. - Acetyl methyl carbon signal around ~26 ppm. - Phenyl methyl carbon signal around ~21 ppm.
IR Spectroscopy	- Strong C=O stretching vibration for the ketone at ~1680-1700 cm^{-1} . - C-H stretching vibrations for aromatic and methyl groups. - C=C stretching vibrations for the aromatic ring. - C-Cl stretching vibration.
Mass Spectrometry	- Molecular ion peak (M^+) at m/z 168, with a characteristic $\text{M}+2$ peak for the chlorine isotope at m/z 170 in an approximate 3:1 ratio. - A prominent fragment ion from the loss of the methyl group ($[\text{M}-15]^+$) at m/z 153. - A fragment ion corresponding to the acylium ion at m/z 43.

Applications and Biological Activity

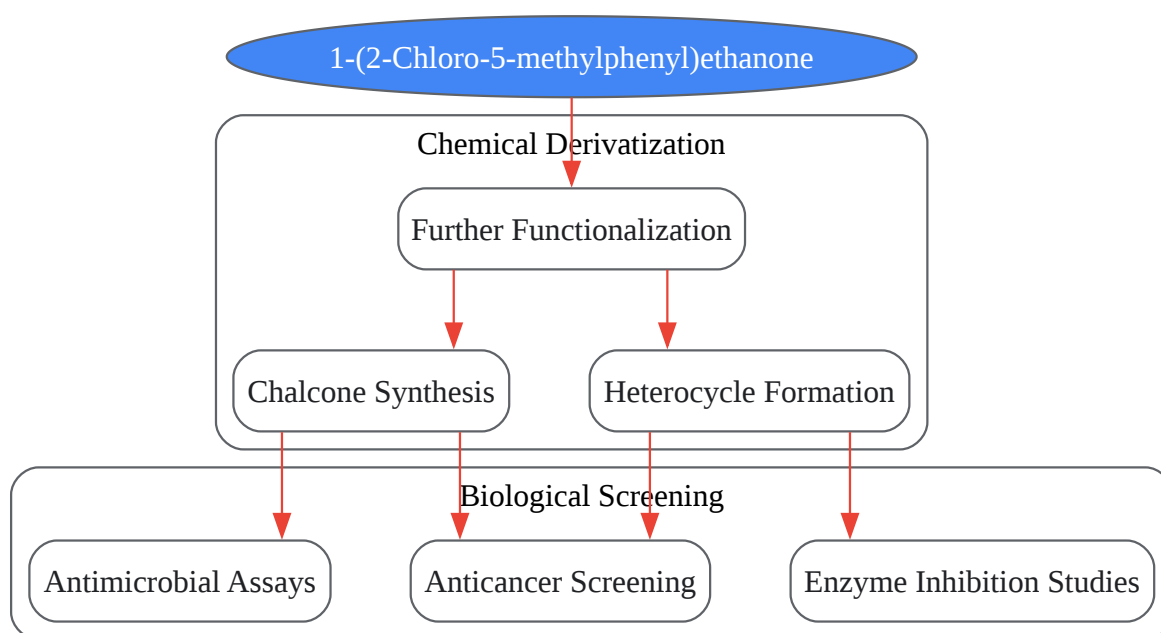
The specific applications and biological activity of **1-(2-Chloro-5-methylphenyl)ethanone** are not well-documented. However, substituted acetophenones are an important class of compounds in medicinal chemistry and materials science.

Many acetophenone derivatives have been investigated for a wide range of biological activities, including:

- Antimicrobial and Antifungal Activity: Various substituted acetophenones have shown potential as antimicrobial and antifungal agents.[6]
- Enzyme Inhibition: Certain acetophenone derivatives have been designed and synthesized as inhibitors for enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research.[7][8]
- Anticancer Properties: Some studies have explored the potential of acetophenone derivatives to inhibit the proliferation of cancer cells.[9]
- Anti-HIV Agents: Novel 2-hydroxyacetophenone derivatives have been evaluated for their anti-HIV-1 activity.[10]

Given its structure, **1-(2-Chloro-5-methylphenyl)ethanone** could serve as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The presence of the chloro and methyl groups on the phenyl ring provides handles for further chemical modifications.

DOT Diagram: Potential Research Pathways



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Caption: Potential avenues for the derivatization and biological evaluation of **1-(2-Chloro-5-methylphenyl)ethanone**.

Safety and Handling

Specific safety and handling data for **1-(2-Chloro-5-methylphenyl)ethanone** is not available. The following precautions are based on the general hazards associated with similar aromatic ketones and chlorinated compounds. A comprehensive safety data sheet (SDS) should be consulted before handling this chemical.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[\[11\]](#)[\[12\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[\[11\]](#)[\[12\]](#) Avoid contact with skin and eyes.[\[11\]](#)[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, and acid anhydrides.[\[11\]](#)
- First Aid:
 - In case of skin contact: Immediately wash with plenty of soap and water.[\[11\]](#)[\[13\]](#)
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[11\]](#)[\[13\]](#)
 - If inhaled: Move the person into fresh air.[\[11\]](#)[\[13\]](#)
 - If swallowed: Rinse mouth with water. Do not induce vomiting.[\[12\]](#) In all cases of exposure, seek medical attention.[\[11\]](#)

Conclusion

1-(2-Chloro-5-methylphenyl)ethanone is a chemical compound with potential as a synthetic intermediate in various fields, particularly in the development of new pharmaceutical agents.

While detailed experimental data for this specific molecule is scarce, this guide provides a solid foundation based on its chemical structure and the known properties and reactions of related compounds. Further research is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. This document serves as a starting point for researchers and scientists interested in utilizing this compound in their work.

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